molecular formula C20H22O2 B14364424 1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) CAS No. 91147-88-5

1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)

Katalognummer: B14364424
CAS-Nummer: 91147-88-5
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: BJLGQAAGEHDVQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) is an organic compound characterized by a cyclohexene ring substituted with two oxy-bis(4-methylbenzene) groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) typically involves the reaction of cyclohex-2-ene-1,4-diol with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, purification, and crystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) is unique due to its specific substitution pattern and the presence of both cyclohexene and aromatic rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

91147-88-5

Molekularformel

C20H22O2

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-methyl-4-[4-(4-methylphenoxy)cyclohex-2-en-1-yl]oxybenzene

InChI

InChI=1S/C20H22O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-11,13,19-20H,12,14H2,1-2H3

InChI-Schlüssel

BJLGQAAGEHDVQL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC2CCC(C=C2)OC3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.